(R)-1-(4-methoxyphenyl)pentylamine
Descripción
(R)-1-(4-Methoxyphenyl)Pentylamine is a chiral amine derivative characterized by a pentylamine backbone substituted with a 4-methoxyphenyl group at the chiral center. Key structural features include:
- Chiral center: The (R)-configuration may influence stereoselective interactions with biological targets.
- 4-Methoxyphenyl group: This substituent enhances electron-donating properties and may modulate lipophilicity and receptor binding.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(1R)-1-(4-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3/t12-/m1/s1 |
Clave InChI |
MAQCJIYQOOBEKW-GFCCVEGCSA-N |
SMILES isomérico |
CCCC[C@H](C1=CC=C(C=C1)OC)N |
SMILES canónico |
CCCCC(C1=CC=C(C=C1)OC)N |
Origen del producto |
United States |
Métodos De Preparación
One-Pot Sequential Catalytic Synthesis Using Pd Nanocatalyst
A notable method involves a one-pot sequential reaction catalyzed by palladium nanoparticles supported on amino-functionalized mesocellular foam (Pd0-AmP-MCF). This method starts with the reduction of 4-nitroanisole (4-nitro-1-methoxybenzene) under hydrogen atmosphere to produce an intermediate amine, followed by addition of pentanal to form the target N-(4-methoxyphenyl)-N-pentylamine.
| Parameter | Details |
|---|---|
| Substrate | 4-Nitroanisole (1.60 mmol) |
| Catalyst | Pd0-AmP-MCF (7.90 wt% Pd, 12.7 mg Pd) |
| Solvent | Ethyl acetate (2 mL) |
| Hydrogen source | Hydrogen balloon (3 evacuation/refill cycles) |
| Reaction temperature | Room temperature |
| Reduction time | 60 minutes (first step) |
| Addition of pentanal | 2.08 mmol in 0.5 mL EtOAc |
| Stirring time after addition | 60 minutes |
| Purification | Flash column chromatography (Pentane/EtOAc gradient) |
| Yield | 85% (yellow oil) |
This method is efficient, mild, and produces the desired amine in good yield without isolating volatile intermediates. The use of a heterogeneous Pd nanocatalyst allows for easy catalyst recovery and reuse.
Multi-Step Chiral Synthesis via Imine and Salt Intermediates
Another advanced and industrially relevant process for the preparation of optically pure (R)-1-(4-methoxyphenyl)pentylamine involves:
Condensation of 4-methoxyacetophenone with (R)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid in toluene under reflux with azeotropic removal of water to form a chiral imine intermediate, (R)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.
Catalytic hydrogenation of this imine using 10% palladium on carbon (Pd/C) in ethyl acetate under hydrogen atmosphere at 35-40°C to obtain the corresponding amine salt (R,R)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine p-toluenesulfonate salt.
Basification and extraction of the free amine, followed by a second catalytic hydrogenation step to yield the free base of (R)-1-(4-methoxyphenyl)ethylamine.
Final conversion to the hydrochloride salt by treatment with hydrochloric acid in isopropanol and crystallization.
Summary of key steps and conditions:
| Step | Conditions and Details |
|---|---|
| (a) Imine formation | 4-Methoxyacetophenone (100 g, 0.66 mol), (R)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol), p-Toluenesulfonic acid (5 g), toluene (600 mL), reflux 10-12 h, Dean-Stark trap for water removal |
| (b) Catalytic hydrogenation | 10% Pd/C (7.6 g), ethyl acetate (800 mL), H2 atmosphere, 35-40°C, 6-8 h |
| (c) Formation of p-toluenesulfonate salt | Stirring with p-toluenesulfonic acid (139.6 g), 45-50°C, 30 min, cooling to 5-10°C, 6 h |
| (d) Basification and extraction | 10% NaOH aqueous solution, extraction with methylene chloride, drying over sodium sulfate |
| (e) Second hydrogenation | 10% Pd/C (8.6 g), methanol (1040 mL), H2 atmosphere, 50-55°C, 10-12 h |
| (f) Crystallization | Addition of isopropanol and 14% isopropanol/HCl, crystallization from ethyl acetate |
| Yield and purity | High chiral purity (100% by HPLC), melting point 178.2-180.0°C, specific rotation [α]25D +79° (c=0.25 MeOH) |
This process avoids hazardous reagents such as n-butyllithium and lithium hexamethyldisilazide, making it safer and more economical for commercial scale production. It also eliminates the need for expensive chiral catalysts or enzymatic resolution steps.
Additional Synthetic Approaches and Considerations
While the above two methods are prominent, other synthetic strategies include:
Use of chiral auxiliaries and oxazolidinone intermediates for stereoselective amine synthesis, although these are more common for related chiral amines rather than specifically (R)-1-(4-methoxyphenyl)pentylamine.
Carbamate and amide formation strategies involving activation of amine intermediates, which may be useful for derivative synthesis but are less direct for the target amine.
Comparative Analysis of Preparation Methods
| Feature | One-Pot Pd Nanocatalyst Method | Multi-Step Chiral Imine Hydrogenation Method |
|---|---|---|
| Starting materials | 4-Nitroanisole, pentanal | 4-Methoxyacetophenone, (R)-(-)-α-methylbenzylamine |
| Catalysts | Pd0-AmP-MCF nanocatalyst | 10% Pd/C |
| Reaction complexity | One-pot, sequential | Multi-step, requires intermediate isolation |
| Use of hazardous reagents | No | No |
| Chiral purity | Not explicitly stated (likely racemic or N-substituted) | >99% chiral purity (enantiomerically pure) |
| Yield | 85% | High (not explicitly stated but efficient) |
| Scalability | Suitable for lab scale | Suitable for commercial scale |
| Safety | Mild conditions, hydrogen balloon | Avoids pyrophoric reagents, uses common solvents |
Aplicaciones Científicas De Investigación
Chemistry: ®-1-(4-Methoxyphenyl)pentylamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological and psychiatric disorders.
Industry: In the industrial sector, ®-1-(4-methoxyphenyl)pentylamine is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(4-methoxyphenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares (R)-1-(4-Methoxyphenyl)Pentylamine with structurally related compounds from the evidence:
Key Observations:
- Electron Effects : The 4-methoxy group in the target compound may improve antioxidant activity compared to methyl-substituted analogs (e.g., (R)-(+)-1-(4-Methylphenyl)Ethylamine) , as methoxy groups are associated with radical scavenging in chalcone derivatives .
- Safety Profile : Unlike the dimethoxy analog in , (R)-1-(4-Methoxyphenyl)Pentylamine lacks reported toxicity data, necessitating caution in handling.
Structure-Activity Relationships (SAR)
- Substituent Position : In chalcone derivatives, para-methoxy groups (as in the target compound) enhance antioxidant efficacy compared to ortho- or meta-substituted analogs .
- Chain Length : Longer alkyl chains (e.g., pentyl vs. ethyl) may prolong metabolic half-life but reduce aqueous solubility.
- Chirality : The (R)-configuration in benzylamine analogs (e.g., ) can influence receptor binding selectivity, though specific data for the target compound are unavailable.
Q & A
Basic Research Questions
Q. How can researchers confirm the enantiomeric purity of (R)-1-(4-methoxyphenyl)pentylamine during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., CHIRALCEL OD-H) is commonly used. The mobile phase typically includes hexanes, isopropanol, and a small amount of diethylamine to enhance resolution. Enantiomeric excess (e.g., 92%) is calculated from retention times of major and minor enantiomers .
Q. What spectroscopic techniques are essential for structural characterization of (R)-1-(4-methoxyphenyl)pentylamine?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies hydrogen and carbon environments, confirming substituent positions (e.g., methoxy and pentylamine groups). Mass spectrometry (MS) and high-resolution MS (HRMS) provide molecular weight and elemental composition validation. Cross-referencing with literature data ensures structural accuracy .
Q. What safety protocols are critical when handling (R)-1-(4-methoxyphenyl)pentylamine in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE) to avoid skin/eye contact. Follow hazard classifications (e.g., UN 2735 for corrosivity) and storage guidelines (cool, dry, ventilated areas). Emergency procedures should include ChemTrec contact (1-800-424-9300) for spills or exposure .
Advanced Research Questions
Q. How can conflicting data on the genotoxicity of (R)-1-(4-methoxyphenyl)pentylamine be resolved?
- Methodological Answer : Perform complementary in vitro (e.g., micronucleus assay) and in vivo (e.g., comet assay) studies. In vitro assays may indicate aneugenic potential, while in vivo tests assess clastogenicity in tissues like liver and duodenum. Discrepancies require dose-response analysis and mechanistic studies (e.g., CREST analysis for aneuploidy) .
Q. What strategies enhance enantioselectivity in the dynamic kinetic resolution of (R)-1-(4-methoxyphenyl)pentylamine?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) to favor epimerization of the undesired enantiomer. Chiral catalysts (e.g., Ru-based complexes) or enzymes can improve selectivity. Monitor reaction progress via real-time HPLC to adjust kinetic parameters .
Q. How can researchers address discrepancies in pharmacological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, concentrations) and validate compound purity (≥95% by HPLC). Compare results with structurally analogous compounds (e.g., naphthyl- or fluorophenyl derivatives) to isolate structure-activity relationships. Meta-analyses of historical data may identify confounding variables .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies of (R)-1-(4-methoxyphenyl)pentylamine?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling or Bayesian hierarchical models account for variability in replicate experiments. Pairwise comparisons (e.g., ANOVA with Tukey’s test) identify significant differences between treatment groups .
Q. How should researchers validate synthetic intermediates when scaling up (R)-1-(4-methoxyphenyl)pentylamine production?
- Methodological Answer : Employ process analytical technology (PAT) tools like inline FTIR or Raman spectroscopy for real-time monitoring. Confirm intermediate identity via tandem MS/MS and quantify impurities using GC-MS with internal standards. Pilot batches should match lab-scale purity benchmarks (e.g., NMR peak integration) .
Safety and Regulatory Compliance
Q. What regulatory frameworks apply to the non-clinical testing of (R)-1-(4-methoxyphenyl)pentylamine for potential therapeutic use?
- Methodological Answer : Follow ICH S2(R1) guidelines for genotoxicity testing and OECD 423 for acute oral toxicity. Submit data to agencies (e.g., EMA, FDA) with detailed study reports, including GLP compliance certificates. Environmental risk assessments (ERA) under REACH may be required for large-scale synthesis .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
